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molecular formula C9H6Cl2N2O2 B8190869 Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate

Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate

Cat. No. B8190869
M. Wt: 245.06 g/mol
InChI Key: GFSIBDVIZSCXBD-UHFFFAOYSA-N
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Patent
US08785445B2

Procedure details

Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate (120 mg, 0.490 mmol) was diluted with DMSO (1 mL) and water (40 uL) followed by the addition of sodium chloride (14.3 mg, 0.245 mmol). The reaction was heated to 130° C. and stirred for 3 hours. The reaction was allowed to cool, loaded onto silica gel and eluted with 5% ethyl acetate/hexanes to 50% ethyl acetate/hexanes to yield the desired compound (70 mg, 0.374 mmol, 76.4% yield).
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
40 μL
Type
solvent
Reaction Step One
Quantity
14.3 mg
Type
reactant
Reaction Step Two
Yield
76.4%

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:8]1[C:13]([Cl:14])=[CH:12][C:11]([Cl:15])=[CH:10][N:9]=1)C(OC)=O)#[N:2].[Cl-].[Na+]>CS(C)=O.O>[Cl:14][C:13]1[C:8]([CH2:3][C:1]#[N:2])=[N:9][CH:10]=[C:11]([Cl:15])[CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
C(#N)C(C(=O)OC)C1=NC=C(C=C1Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
40 μL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14.3 mg
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
eluted with 5% ethyl acetate/hexanes to 50% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)Cl)CC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.374 mmol
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 76.4%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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